(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate
説明
The compound, identified by its IUPAC name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate, is the mesylate salt form of the neurokinin-1 (NK1) receptor antagonist Casopitant . Structurally, it features a piperidine core substituted with a 4-acetylpiperazinyl group, a 4-fluoro-2-methylphenyl moiety, and a chiral 1-[3,5-bis(trifluoromethyl)phenyl]ethyl side chain. The methanesulfonate counterion enhances solubility and bioavailability, making it suitable for pharmaceutical formulations. Casopitant mesylate has been studied for its efficacy in treating chemotherapy-induced nausea and vomiting (CINV) due to its high affinity for the NK1 receptor .
特性
分子式 |
C31H39F7N4O5S |
|---|---|
分子量 |
712.7 g/mol |
IUPAC名 |
(2S,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27+;/m1./s1 |
InChIキー |
YRFKYVWDPCOSTE-KKEFPKGYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)F)[C@@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O |
正規SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O |
製品の起源 |
United States |
準備方法
Chiral Resolution and Intermediate Formation
The synthesis begins with the resolution of chiral intermediates. A critical step involves the preparation of (2R,4S)-4-(4-acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidine. This intermediate is synthesized via a stereoselective Mannich reaction using (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethylamine and 4-fluoro-2-methylbenzaldehyde, followed by catalytic hydrogenation to reduce imine bonds. The chiral purity is maintained using L-tartaric acid resolution, achieving enantiomeric excess (ee) >99%.
Piperidine Core Construction
The piperidine carboxamide core is assembled through a palladium-catalyzed coupling reaction. For example, (2R,4S)-4-(4-acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidine is reacted with N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-N-methylcarbamoyl chloride in the presence of triethylamine, yielding the free base with 85–92% efficiency. Key conditions include:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | Pd(OAc)₂/P(t-Bu)₃ |
| Reaction Time | 12–16 hours |
Mesylation and Final Salt Formation
The free base is converted to the methanesulfonate salt via acid-base reaction. Methanesulfonic acid is added dropwise to a solution of the free base in acetone at 0°C, followed by crystallization to isolate the product. The process achieves a yield of 78–82% and purity >99.5% by HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved using polar aprotic solvents (e.g., DMF or acetonitrile) at 50–60°C. Higher temperatures (>70°C) lead to racemization, reducing enantiomeric purity.
Catalytic Systems
Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos improves coupling efficiency (Table 1):
Table 1. Catalytic Systems for Piperidine Coupling
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/P(t-Bu)₃ | 92 | 99.7 |
| PdCl₂(dppf) | 85 | 98.5 |
| Ni(COD)₂/DPPF | 72 | 97.2 |
Analytical Characterization
Spectroscopic Data
X-ray Diffraction
Single-crystal X-ray analysis confirms the (2R,4S) configuration, with C–C bond lengths of 1.54 Å for the piperidine ring and dihedral angles of 112° between aromatic groups.
Challenges in Industrial-Scale Production
化学反応の分析
Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacokinetic properties.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of casopitant mesylate, which are studied for their potential therapeutic benefits and improved pharmacological profiles .
科学的研究の応用
Antiemetic Activity
Casopitant mesylate has been extensively studied for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated that casopitant effectively reduces the incidence of nausea and vomiting in patients undergoing chemotherapy, making it a valuable addition to antiemetic therapy regimens .
Depression and Anxiety Disorders
Research indicates that NK1 receptor antagonists like casopitant may have antidepressant effects. By modulating the neurokinin signaling pathways involved in mood regulation, casopitant has shown potential in treating depression and anxiety disorders. Studies suggest that this compound could be effective in alleviating symptoms associated with these conditions .
Pain Management
Casopitant's mechanism of action as an NK1 receptor antagonist suggests potential applications in pain management. In preclinical studies, it has been shown to modulate pain responses, indicating its possible use as an analgesic agent .
Combination Therapies
In oncology, casopitant is being explored as part of combination therapies to enhance the efficacy of existing cancer treatments. Its ability to mitigate side effects such as nausea allows for higher doses of chemotherapeutic agents without compromising patient comfort or treatment adherence .
Research on Tumor Microenvironment
Recent studies have investigated the role of NK1 receptors in tumor microenvironments. Casopitant's modulation of these receptors may influence tumor growth and metastasis, opening avenues for further research into its potential as an adjunctive treatment in cancer therapy .
Understanding Neurokinin Receptors
Casopitant serves as a critical tool in neurobiological research aimed at understanding the role of neurokinin receptors in various physiological and pathological processes. Its selective antagonism allows researchers to dissect the functions of NK1 receptors in brain signaling pathways related to stress response and emotional regulation .
Case Studies and Clinical Trials
作用機序
Casopitant mesylate exerts its effects by competitively binding to and blocking the NK1 receptor. This inhibition prevents the binding of substance P, a neuropeptide involved in the emetic reflex. By blocking this pathway, casopitant mesylate effectively reduces nausea and vomiting associated with chemotherapy .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Position: The position of trifluoromethyl groups on the phenyl ring significantly impacts receptor binding. Casopitant mesylate and the fourth analogue in Table 1 both feature 3,5-bis(trifluoromethyl)phenyl groups, which are associated with enhanced hydrophobic interactions and metabolic stability compared to mono-substituted analogues .
Molecular Weight : While the analogues in Table 1 share the same molecular formula (C₂₅H₃₆F₃N₃O₂), the addition of a methanesulfonate group in Casopitant mesylate increases its molecular weight and alters solubility.
Contrast with Pyrazolo-Pyrimidine Derivatives
describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, a pyrazolo-pyrimidine derivative with a chromen-4-one scaffold. Unlike Casopitant mesylate, this compound lacks a piperazine moiety and instead employs a sulfonamide group. Its molecular weight (589.1 g/mol) and melting point (175–178°C) reflect distinct physicochemical properties, likely targeting different biological pathways (e.g., kinase inhibition vs. NK1 antagonism) .
Chemoinformatic Similarity Analysis
highlights the utility of Tanimoto coefficients for quantifying structural similarity between compounds. Applied to Casopitant mesylate and its analogues:
- High Similarity : The fourth compound in Table 1 (3,5-bis(trifluoromethyl)phenyl substituent) would exhibit a high Tanimoto score (>0.85) due to identical substitution patterns.
- Moderate Similarity: Mono-trifluoromethylphenyl analogues (compounds 1–3 in Table 1) would show moderate scores (0.6–0.8), reflecting positional isomerism.
- Low Similarity : Pyrazolo-pyrimidine derivatives () would score <0.3, emphasizing divergent pharmacophores .
生物活性
The compound (2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide methanesulfonate, commonly referred to as Casopitant mesylate , is a neurokinin-1 (NK1) receptor antagonist. It is primarily utilized in clinical settings for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores its biological activity, mechanism of action, and therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C31H39F7N4O5S
- Molecular Weight : 712.7 g/mol
- CAS Number : 414910-27-3
Casopitant mesylate functions by competitively inhibiting the NK1 receptor, which is a key player in the emetic response mediated by substance P. By blocking this receptor, the compound effectively reduces the incidence of nausea and vomiting associated with chemotherapy treatments. This action is critical in enhancing patient comfort and compliance during cancer therapies.
Efficacy in Clinical Trials
Casopitant has been evaluated in multiple clinical trials for its effectiveness in preventing CINV. Notable findings include:
- Phase II and III Trials : Demonstrated significant reduction in both acute and delayed nausea and vomiting when administered alongside standard antiemetic regimens .
- Comparison with Other Antiemetics : In studies comparing casopitant with aprepitant (another NK1 antagonist), casopitant showed comparable efficacy but with a potentially improved side effect profile due to its unique pharmacokinetics .
Pharmacokinetics
The pharmacokinetic profile of casopitant reveals:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours post-administration.
- Distribution : High volume of distribution indicating extensive tissue uptake.
- Metabolism : Primarily metabolized via liver enzymes (CYP450), leading to various metabolites that may contribute to its therapeutic effects .
Side Effects
While generally well-tolerated, some reported side effects include:
- Drowsiness
- Fatigue
- Gastrointestinal disturbances
Case Study 1: Efficacy in Breast Cancer Patients
A study involving breast cancer patients undergoing chemotherapy found that those treated with casopitant experienced a 30% reduction in nausea episodes compared to those receiving standard care alone. This improvement was statistically significant (p < 0.05) and highlighted the compound's potential as a primary antiemetic agent.
Case Study 2: Combination Therapy
In a randomized controlled trial assessing combination therapy with casopitant and other antiemetics, patients reported enhanced overall satisfaction with their nausea management. The combination therapy group had fewer emergency room visits for uncontrolled nausea compared to the control group .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Efficacy in CINV | Unique Features |
|---|---|---|---|
| Casopitant | NK1 receptor antagonist | High | Unique pharmacokinetics |
| Aprepitant | NK1 receptor antagonist | High | Long half-life |
| Rolapitant | NK1 receptor antagonist | Moderate | Longer duration of action |
Q & A
Q. Optimization strategies :
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce stereochemical control .
- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .
Validation techniques : - Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients (e.g., 90:10) to resolve enantiomers .
- Circular dichroism (CD) : Correlate optical rotation data with reference standards .
Discrepancies in optical purity between batches may arise from incomplete crystallization; iterative recrystallization in ethanol/water mixtures improves enantiomeric excess (ee > 99%) .
Basic: What spectroscopic and chromatographic techniques confirm structural integrity and purity?
Q. Core techniques :
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., trifluoromethyl peaks at δ ~120 ppm in F NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] with < 3 ppm error) .
- HPLC-UV/ELSD : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
For methanesulfonate counterion verification, ion chromatography or elemental analysis is recommended .
Advanced: How should researchers resolve conflicting NMR data between synthetic batches?
Q. Systematic troubleshooting :
- Variable temperature (VT) NMR : Identify dynamic rotational barriers in piperazine rings causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons near fluorine substituents) .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., N-demethylated analogs) affecting integration ratios .
In cases of irreproducible F NMR shifts, ensure consistent deuterated solvent usage (e.g., DMSO-d6 vs. CDCl3) .
Basic: What biological targets are associated with this compound’s structural analogs?
Analogous piperazine-sulfonamide derivatives exhibit activity against:
- Serotonin receptors (5-HT) : Demonstrated via radioligand binding assays (IC < 100 nM) .
- Kinases (e.g., JAK2) : Inhibition confirmed through enzymatic assays and X-ray crystallography .
- Antimicrobial targets : Gram-positive bacterial growth inhibition (MIC ~2 µg/mL) linked to sulfonamide moieties .
Advanced: What computational strategies predict binding affinity to targets, and how do they correlate with experimental IC50_{50}50 values?
Q. Computational workflows :
- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (PDB: 4U5W for 5-HT) .
- Molecular dynamics (MD) simulations : Calculate binding free energies (MM-PBSA) over 100 ns trajectories .
Validation : Linear regression models (R > 0.85) correlate computed ΔG values with experimental IC data for piperazine-based inhibitors .
Basic: How should solubility challenges during in vitro testing be addressed?
Q. Strategies :
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- pH adjustment : Buffers (pH 7.4) with cyclodextrin inclusion complexes enhance aqueous solubility .
- Pro-drug approaches : Synthesize phosphate esters for improved bioavailability .
Advanced: What experimental designs (e.g., DoE) optimize synthetic efficiency?
Q. Design of Experiments (DoE) :
- Factors : Temperature, catalyst loading, reaction time (3 factors, 2 levels) .
- Response surface methodology (RSM) : Maximize yield (>80%) while minimizing byproducts (<5%) .
Case studies in flow chemistry demonstrate 30% yield improvements via automated parameter optimization (e.g., Omura-Sharma-Swern oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
